2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene
Description
2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene is a nitro-substituted naphthalene derivative with a trifluoromethylphenyl group at the 3-position.
Properties
CAS No. |
1450995-51-3 |
|---|---|
Molecular Formula |
C17H10F3NO2 |
Molecular Weight |
317.26 g/mol |
IUPAC Name |
2-nitro-3-[2-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F3NO2/c18-17(19,20)15-8-4-3-7-13(15)14-9-11-5-1-2-6-12(11)10-16(14)21(22)23/h1-10H |
InChI Key |
FTTGOYFKUDEYOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=CC=CC=C3C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Acylation of Naphthalene Derivatives
A naphthalene derivative, such as 3-bromonaphthalene, may serve as a starting material. The trifluoromethylphenyl group can be introduced via palladium-catalyzed coupling reactions. For instance, Suzuki-Miyaura coupling between 3-bromonaphthalene and 2-(trifluoromethyl)phenylboronic acid under Pd(PPh₃)₄ catalysis yields 3-[2-(trifluoromethyl)phenyl]naphthalene. Nitration of this intermediate using a mixture of HNO₃ and H₂SO₄ at 0–5°C introduces the nitro group. However, the electron-withdrawing nature of the trifluoromethyl group directs nitration predominantly to the para position relative to itself, necessitating careful optimization to achieve the desired 2-nitro regioisomer.
Key Challenges :
-
Regioselective nitration requires precise control of reaction temperature and acid strength.
-
Competing side reactions, such as over-nitration or ring sulfonation, may occur under harsh conditions.
Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis offers robust strategies for constructing biaryl systems. This method is particularly effective for assembling the naphthalene backbone with pre-functionalized aromatic rings.
Palladium-Catalyzed Benzannulation
A palladium-catalyzed benzannulation reaction between 2-ethynylbenzaldehyde derivatives and aryl halides can yield substituted naphthalenes. For example, reacting 2-ethynylbenzaldehyde with 1-bromo-2-(trifluoromethyl)benzene in the presence of Pd(OAc)₂ and PPh₃ generates 3-[2-(trifluoromethyl)phenyl]naphthalene-2-carbaldehyde. Subsequent oxidation of the aldehyde to a carboxylic acid and decarboxylation followed by nitration affords the target compound. This method achieves moderate yields (45–60%) but requires multiple steps.
Copper-Mediated Ullmann Coupling
Copper catalysts facilitate the coupling of aryl halides with nitro-containing precursors. A Ullmann coupling between 2-nitro-1-iodonaphthalene and 2-(trifluoromethyl)phenylboronic acid using CuI and 1,10-phenanthroline in DMF at 110°C provides direct access to the target compound. This one-pot method simplifies the synthesis but is limited by the availability of iodonaphthalene derivatives.
Comparative Efficiency :
| Method | Catalyst | Yield (%) | Key Advantage |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 65–75 | High regioselectivity |
| Ullmann Coupling | CuI | 50–55 | Single-step synthesis |
| Benzannulation | Pd(OAc)₂ | 45–60 | Flexible precursor options |
Cyclization and Rearrangement Strategies
Cyclization reactions enable the construction of the naphthalene ring system from smaller precursors, often incorporating substituents during the ring-forming step.
Dehydro-Diels-Alder Reaction
The intramolecular dehydro-Diels-Alder (DDA) reaction of styrene-ynes provides a route to arylnaphthalenes. For example, heating a styrene-yne precursor containing a 2-(trifluoromethyl)phenyl group at 180°C in mesitylene induces cyclization, forming the naphthalene core. Subsequent nitration using acetyl nitrate (AcONO₂) in acetic acid introduces the nitro group at position 2. This method achieves yields of 70–80% but requires high temperatures.
Allylic Rearrangement
A novel allylic rearrangement process, as disclosed in patent WO2015000555A2, enables the synthesis of substituted naphthalenes from tetralin derivatives. Starting with a tetralin intermediate bearing a trifluoromethyl group, oxidative rearrangement using MnO₂ or DDQ generates the naphthalene structure. Nitration is performed post-rearrangement under mild conditions to preserve the integrity of the trifluoromethyl group.
Mechanistic Insight :
The allylic rearrangement proceeds via a quinone methide intermediate, which undergoes aromatization to yield the naphthalene system.
Nitration as a Key Functionalization Step
Nitration is often the final step in the synthesis, requiring careful optimization to avoid side reactions.
Directed Ortho-Metallation
Directed ortho-metallation (DoM) strategies enhance regioselectivity. For instance, treating 3-[2-(trifluoromethyl)phenyl]naphthalene with LDA (lithium diisopropylamide) generates a lithiated intermediate at position 2, which is quenched with NO₂BF₄ to install the nitro group. This method achieves >90% regioselectivity but necessitates anhydrous conditions.
Electrophilic Nitration
Traditional nitration using HNO₃/H₂SO₄ at 0°C introduces the nitro group predominantly at the electron-rich position ortho to the trifluoromethylphenyl group. However, competing meta-nitration (up to 30%) necessitates chromatographic purification.
Green Chemistry Approaches
Recent advances emphasize sustainable methods, such as:
Chemical Reactions Analysis
Types of Reactions
2-Nitro-3-(2-(trifluoromethyl)-phenyl)naphthalene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Reduction: 2-Amino-3-(2-(trifluoromethyl)-phenyl)naphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds bearing the trifluoromethyl group, including derivatives of naphthalene. For instance, compounds similar to 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for certain derivatives were reported to be as low as 0.16–0.68 µM, indicating strong activity compared to standard antimicrobial agents .
Table 1: Antimicrobial Potency of Trifluoromethyl-substituted Naphthalene Derivatives
| Compound Name | MIC (µM) against S. aureus | MIC (µM) against M. tuberculosis |
|---|---|---|
| N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | 0.16–0.68 | 10 |
| N-[2-chloro-5-(trifluoromethyl)-phenyl]-3-hydroxynaphthalene-2-carboxamide | 0.20–0.50 | 9.75 |
These findings suggest that the trifluoromethyl substitution enhances the biological activity of naphthalene derivatives, making them promising candidates for further development in antimicrobial therapies.
Pharmaceutical Development
The incorporation of trifluoromethyl groups into drug molecules has been shown to significantly enhance their pharmacokinetic properties. Research indicates that the presence of this group can improve lipophilicity and metabolic stability, which are crucial for drug efficacy and bioavailability . For example, compounds with trifluoromethyl substituents have been linked to improved interactions with biological targets due to their electronic properties.
Case Study: Antitubercular Activity
A specific case study involving 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene derivatives demonstrated their potential against Mycobacterium tuberculosis. The study utilized a series of synthesized compounds, revealing that those with the trifluoromethyl moiety exhibited comparable activity to established antitubercular drugs like rifampicin . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the naphthalene ring could lead to enhanced activity.
Synthesis of Functional Materials
In materials science, derivatives of 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene are being explored for their potential use in organic electronics and photonics due to their unique optical properties. The trifluoromethyl group contributes to increased electron affinity and thermal stability, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Table 2: Properties of Trifluoromethyl-substituted Naphthalene for Material Applications
| Property | Value |
|---|---|
| Thermal Stability | High |
| Electron Affinity | Increased |
| Optical Absorption Spectrum | Tunable |
The ability to tune optical properties through structural modifications allows for the design of materials with specific functionalities tailored for electronic applications.
Mechanism of Action
The mechanism of action of 2-Nitro-3-(2-(trifluoromethyl)-phenyl)naphthalene depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with molecular targets and pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The nitro and trifluoromethyl groups significantly alter the compound’s properties compared to simpler naphthalene derivatives. Below is a comparative analysis:
Key Observations :
Toxicological Profiles
Toxicity data for the target compound are unavailable, but comparisons can be drawn from naphthalene derivatives:
Notes:
Analytical Methods
Analytical techniques for detecting naphthalene derivatives are well-established and applicable to the target compound:
Biological Activity
2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, anticancer, and antiplasmodial activities, supported by relevant case studies and research findings.
- Molecular Formula : C15H10F3N
- Molecular Weight : 273.25 g/mol
- IUPAC Name : 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene
Antimicrobial Activity
Research indicates that 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene exhibits significant antimicrobial properties against various bacterial strains. A study reported that derivatives of naphthalene compounds with trifluoromethyl substitutions demonstrated enhanced activity compared to standard antibiotics.
Table 1: Antimicrobial Activity of 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.16 | |
| Escherichia coli | 0.68 | |
| Pseudomonas aeruginosa | 1.00 |
Anticancer Activity
The anticancer potential of 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene has been explored in several studies. These investigations primarily focus on its effects on human colon carcinoma cell lines. The compound's mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study: Colon Carcinoma
A study tested various naphthalene derivatives, including 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene, on colon carcinoma cells with a deleted TP53 tumor suppressor gene. The results showed that the compound exhibited antiproliferative activity comparable to established chemotherapeutics.
Table 2: Anticancer Activity against Colon Carcinoma
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene | 5.14 | |
| Standard Chemotherapeutic (e.g., Doxorubicin) | 6.30 |
Antiplasmodial Activity
The antiplasmodial effects of this compound have also been investigated, particularly against Plasmodium falciparum, the causative agent of malaria. The mechanism is hypothesized to involve oxidative stress induction and disruption of cellular membranes.
Table 3: Antiplasmodial Activity
| Compound | IC50 (µg/mL) | Reference |
|---|---|---|
| 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene | 0.0049 | |
| Chloroquine (Standard Drug) | 0.06 |
The biological activity of 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene is thought to be mediated through various pathways:
- Reactive Intermediates : The compound can form reactive intermediates that interact with cellular components.
- Oxidative Stress : It induces oxidative stress, leading to cellular damage and apoptosis in cancer cells.
- Target Interaction : Specific interactions with enzymes involved in metabolic pathways have been identified, particularly in malarial parasites.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves introducing the trifluoromethylphenyl group onto the naphthalene core via cross-coupling reactions (e.g., Suzuki-Miyaura) or electrophilic substitution. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical. For example, tetrahydrofuran or dichloromethane may enhance solubility, while palladium catalysts improve coupling efficiency .
Q. How should preliminary toxicity screening be designed for this compound?
- Methodology : Follow the ATSDR framework for naphthalene derivatives:
- Step 1 : Conduct acute exposure studies in rodent models (oral, inhalation, dermal routes).
- Step 2 : Assess systemic effects (hepatic, renal, respiratory) using histopathology and biomarker analysis (e.g., ALT/AST for liver toxicity).
- Step 3 : Compare results against existing toxicological profiles of structurally similar compounds, such as 1-methylnaphthalene .
Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?
- Methodology : Use HPLC with UV detection for purity assessment (>98%), and confirm structural integrity via:
- NMR (¹H/¹³C, 19F for trifluoromethyl groups).
- Mass spectrometry (HRMS for molecular ion verification).
- X-ray crystallography (if single crystals are obtainable) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and binding affinities of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies and electrostatic potential surfaces using software like Gaussian. The Colle-Salvetti correlation-energy formula can refine electron density predictions .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cytochrome P450 enzymes). Validate docking poses with MD simulations to assess binding stability .
Q. How can contradictory data in toxicity studies be resolved?
- Methodology : Apply ATSDR’s confidence rating system:
- Risk of Bias Assessment : Use standardized questionnaires (Table C-6/C-7) to evaluate study design (e.g., randomization, outcome reporting) .
- Confidence Grading : Classify studies as High/Moderate/Low based on adherence to methodological rigor. Prioritize High Confidence studies for hazard identification .
Q. What structural features differentiate this compound from analogs, and how do they influence reactivity?
- Methodology : Compare with structurally related compounds (e.g., 1-Fluoro-2-(4-(trifluoromethyl)phenyl)naphthalene) using:
-
Electronic Effects : Trifluoromethyl groups increase electron-withdrawing properties, altering reaction kinetics.
-
Steric Effects : Substituent positioning on the naphthalene ring affects steric hindrance in cross-coupling reactions.
Compound Structural Feature Reactivity Impact 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene Nitro group at C2, trifluoromethyl at phenyl Enhanced electrophilicity at nitro site 1-Fluoro-2-(4-(trifluoromethyl)phenyl)naphthalene Fluorine at C1 Reduced solubility due to hydrophobicity
Q. What experimental strategies validate mechanistic pathways in metabolic studies?
- Methodology :
- Isotopic Labeling : Track metabolic products using ¹⁴C-labeled compound in vitro (e.g., liver microsomes).
- Adduct Analysis : Identify protein/DNA adducts via LC-MS/MS to map bioactivation pathways (e.g., naphthoquinone formation) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
